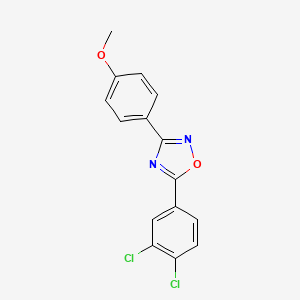

![molecular formula C24H21N5OS B5531774 4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5531774.png)

4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of carbazole and triazole . It has a complex structure with a molecular weight of 427.532 . The compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Molecular Structure Analysis

The compound’s structure is complex, with a linear formula of C24H21N5OS . It includes a carbazole moiety, which is a tricyclic structure with two benzene rings on both sides of a pyrrole ring . It also contains a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .Aplicaciones Científicas De Investigación

Organic Electronics

The carbazole moiety within AKOS005697264 is known for its high electron mobility and favorable electronic properties. This makes the compound a potential candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to transport holes and its stable luminescent properties can be harnessed to improve the efficiency and durability of these devices .

Pharmaceutical Research

Carbazole derivatives have been extensively studied for their pharmacological properties. AKOS005697264, with its complex structure, may interact with various biological targets. It could serve as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases, due to the neuroprotective properties associated with carbazole compounds .

Material Science

In material science, AKOS005697264 could be used to synthesize new polymers with unique properties. The triazole-thiol group in the compound suggests potential for creating polymers with metal-binding capabilities, which could be useful in creating new materials for catalysis or sensor applications .

Chemical Sensing

The compound’s structure indicates potential use in chemical sensing. The presence of the triazole-thiol group could allow for the development of sensors that detect heavy metals or other environmental pollutants. This application is particularly relevant for monitoring water quality and detecting trace amounts of hazardous substances .

Organic Synthesis

AKOS005697264 can act as a building block in organic synthesis. Its reactive sites, such as the thiol group, make it a versatile reagent for constructing larger, more complex molecules. This could be particularly useful in synthesizing new organic semiconductors or pharmaceuticals .

Photodynamic Therapy

The photophysical properties of carbazole derivatives make them suitable for applications in photodynamic therapy (PDT). AKOS005697264 could be investigated for its potential as a photosensitizer in the treatment of cancer. Its ability to generate reactive oxygen species upon light activation could be utilized to target and destroy cancer cells .

Propiedades

IUPAC Name |

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5OS/c1-2-28-21-11-7-6-10-19(21)20-14-17(12-13-22(20)28)15-25-29-23(26-27-24(29)31)16-30-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,27,31)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKLSOJVGOPLTE-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)COC4=CC=CC=C4)C5=CC=CC=C51 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)COC4=CC=CC=C4)C5=CC=CC=C51 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5531693.png)

![1-(4-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5531720.png)

![ethyl 5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5531728.png)

![[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5531734.png)

![5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5531741.png)

![isopropyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5531746.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylacetamide](/img/structure/B5531754.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531762.png)

![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5531767.png)

![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5531772.png)

![methyl 4-[(7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5531786.png)